molecular formula C14H18N2O B13120072 3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13120072
M. Wt: 230.31 g/mol
InChI Key: YSYFIPILSOKKJA-UHFFFAOYSA-N
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Description

3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction of 4H-pyrido[1,2-a]pyrimidin-4-one with appropriate alkylating agents under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as acetylcholinesterase, and receptors, such as serotonin receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-ethyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-Ethyl-6-methyl-8-butyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-Propyl-6-methyl-8-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and pharmaceutical development .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

3-ethyl-6-methyl-8-propylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H18N2O/c1-4-6-11-7-10(3)16-13(8-11)15-9-12(5-2)14(16)17/h7-9H,4-6H2,1-3H3

InChI Key

YSYFIPILSOKKJA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=NC=C(C(=O)N2C(=C1)C)CC

Origin of Product

United States

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